2'-Azido-2'-deoxyuridine 5'-diphosphate

Description

BenchChem offers high-quality 2'-Azido-2'-deoxyuridine 5'-diphosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Azido-2'-deoxyuridine 5'-diphosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H13N5O11P2 |

|---|---|

Molecular Weight |

429.17 g/mol |

IUPAC Name |

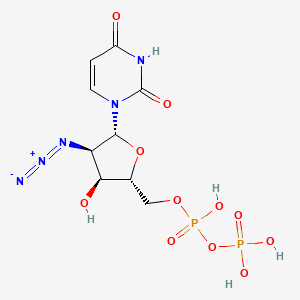

[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H13N5O11P2/c10-13-12-6-7(16)4(3-23-27(21,22)25-26(18,19)20)24-8(6)14-2-1-5(15)11-9(14)17/h1-2,4,6-8,16H,3H2,(H,21,22)(H,11,15,17)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1 |

InChI Key |

JPDZOZSNEDHGDF-XVFCMESISA-N |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-] |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-] |

Synonyms |

2'-azido-2'-deoxyuridine 5'-diphosphate N3UDP |

Origin of Product |

United States |

mechanism of ribonucleotide reductase inactivation by 2'-azido-2'-deoxyuridine 5'-diphosphate

Technical Guide: Mechanism of Ribonucleotide Reductase Inactivation by 2'-Azido-2'-Deoxyuridine 5'-Diphosphate (N UDP)

Executive Summary

This technical guide details the inactivation mechanism of Class I Ribonucleotide Reductase (RNR) by the suicide substrate 2'-azido-2'-deoxyuridine 5'-diphosphate (N

Structural and Mechanistic Foundations

Ribonucleotide Reductase (RNR) is the rate-limiting enzyme in the de novo biosynthesis of deoxyribonucleotides (dNTPs).[1][2] Class I RNRs (e.g., E. coli, mammalian) operate via a long-range proton-coupled electron transfer (PCET) pathway initiated by a stable tyrosyl radical (Y

The Native Catalytic Cycle

In a standard reduction (e.g., UDP

The N UDP Deviation (Suicide Inhibition)

N

The Mechanism of Inactivation:

-

Radical Initiation: The enzyme generates the Cys439 radical, which abstracts the 3'-H from N

UDP, forming a 3'-radical species. -

Azide Decomposition: Unlike the native hydroxyl group, the 2'-azido group is unstable adjacent to a radical. The 3'-radical triggers the elimination of dinitrogen (

) from the azido group. -

Formation of Nitrogen-Centered Radical: The loss of

leaves behind a reactive nitrogen-centered radical (iminyl radical or similar species). -

Enzyme Inactivation: This reactive nitrogen species attacks the active site, specifically forming a covalent adduct with Cys225 (a residue normally involved in reduction chemistry). This process traps the radical, preventing the regeneration of the essential tyrosyl radical in R2.

Visualization of the Inactivation Pathway

Figure 1: The chemical cascade of RNR inactivation by N

Experimental Protocols

Synthesis of N UDP

While chemical phosphorylation is possible, an enzymatic approach ensures stereochemical purity and is preferred for biological applications.

Prerequisites:

-

2'-Azido-2'-deoxyuridine (N

Ud) - Commercially available or synthesized via azide opening of 2,2'-anhydro-uridine. -

Nucleoside Kinase (e.g., Drosophila dNK or specific bacterial kinases).

-

Nucleoside Monophosphate Kinase (NMPK).

-

Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) regeneration system.

Protocol:

-

Monophosphorylation: Incubate 10 mM N

Ud with 5 mM ATP and 0.5 mg/mL Nucleoside Kinase in buffer (50 mM Tris-HCl pH 7.6, 10 mM MgCl -

Diphosphorylation: Add Nucleoside Monophosphate Kinase and fresh ATP (equimolar to substrate). Incubate for 2 hours.

-

Purification: Quench reaction with EDTA. Load mixture onto a DEAE-Sephadex A-25 column. Elute with a linear gradient of triethylammonium bicarbonate (TEAB) (0.01 M to 0.5 M).

-

Isolation: Pool fractions containing N

UDP (identified by UV absorbance at 262 nm and retention time). Lyophilize to a white powder.

Spectrophotometric Inactivation Assay

This assay measures the loss of RNR activity over time by coupling dNDP formation to NADPH oxidation.

Reagents:

-

Assay Buffer: 50 mM HEPES (pH 7.6), 15 mM MgSO

, 1 mM EDTA. -

Thioredoxin (TR) (30 µM) and Thioredoxin Reductase (TRR) (1 µM).

-

NADPH (0.2 mM).

-

RNR Subunits: R1 (1 µM) and R2 (1 µM).

-

N

UDP (Variable concentrations: 5–50 µM).

Workflow:

-

Baseline: Mix Buffer, TR, TRR, NADPH, and RNR in a cuvette. Equilibrate at 25°C.

-

Initiation: Add N

UDP. -

Measurement: Monitor absorbance decrease at 340 nm (

). -

Control: Run a parallel reaction with native UDP to establish

. -

Analysis: Plot

vs. Time to determine

EPR Characterization (The Gold Standard)

EPR spectroscopy provides the definitive proof of mechanism by observing the destruction of the tyrosyl radical and the appearance of the nitrogen-centered radical.

Protocol:

-

Sample Prep: Prepare a mixture of R1 (20 µM) and R2 (20 µM) in EPR tubes.

-

Reaction: Add N

UDP (20 µM, stoichiometric) and mix rapidly (< 5 seconds). -

Freeze Quench: Freeze the reaction in liquid nitrogen isopentane bath at defined time points (10s, 30s, 1 min, 5 min).

-

Acquisition: Record X-band EPR spectra at 77 K.

-

Microwave Power: 0.02–2 mW (to avoid saturation).

-

Modulation Amplitude: 1.5–3 G.

-

-

Signal Analysis:

-

Tyrosyl Radical: Look for the characteristic doublet at

. -

Nitrogen Radical: Look for a new, broader signal (often a triplet or perturbed singlet) centered near

with distinct hyperfine coupling features.

-

Data Analysis & Interpretation

Kinetic Parameters

Mechanism-based inactivators are characterized by pseudo-first-order kinetics.

| Parameter | Symbol | Interpretation | Typical Value (Approx.) |

| Inactivation Rate | Maximum rate of enzyme death at saturation. | ||

| Inactivation Constant | Concentration of inhibitor at half-maximal inactivation rate. | ||

| Partition Ratio | Turnover events per inactivation event. |

EPR Spectral Interpretation

The hallmark of N

-

Native State: The R2 subunit exhibits a sharp doublet signal attributed to the tyrosyl radical (Tyr122 in E. coli).

-

Inactivated State: As N

UDP is processed:-

The tyrosyl doublet intensity decreases (radical quenching).

-

A new signal emerges.[3] In

N-labeled experiments, this signal shows specific coupling patterns, confirming it is a nitrogen-centered radical . -

This radical is magnetically coupled to the enzyme active site (specifically Cys225), confirming the covalent adduct.

-

Experimental Workflow Diagram

Figure 2: Dual-pathway experimental workflow for characterizing RNR inactivation.

References

-

Thelander, L., Sjöberg, B. M., & Eriksson, S. (1976). Ribonucleotide reductase from Escherichia coli. Isolation of the enzyme and characterization of the subunits. Methods in Enzymology, 51, 227-237. Link

-

Salowe, S. P., & Stubbe, J. (1986). Mechanism of inactivation of ribonucleoside diphosphate reductase by 2'-azido-2'-deoxynucleotides. Journal of Biological Chemistry, 261(1), 224-230. Link

-

Fritscher, J., et al. (2005). Structure of the nitrogen-centered radical formed during inactivation of E. coli ribonucleotide reductase by 2'-azido-2'-deoxyuridine-5'-diphosphate: trapping of the 3'-ketonucleotide. Journal of the American Chemical Society, 127(21), 7729-7738. Link

-

Stubbe, J., & van der Donk, W. A. (1998). Protein radicals in enzyme catalysis. Chemical Reviews, 98(2), 705-762. Link

-

Ator, M. A., & Stubbe, J. (1985). Mechanism of inactivation of Escherichia coli ribonucleotide reductase by 2'-chloro-2'-deoxyuridine 5'-diphosphate. Biochemistry, 24(25), 7214-7221. Link

chemical structure and properties of 2'-azido-2'-deoxyuridine 5'-diphosphate

The Mechanistic Probe & Suicide Inhibitor of Ribonucleotide Reductase

Executive Summary & Molecular Identity

2'-Azido-2'-deoxyuridine 5'-diphosphate (N3-UDP) is a synthetic nucleotide analog and a potent, stoichiometric, mechanism-based inhibitor ("suicide substrate") of Class I Ribonucleotide Reductase (RNR).[1][2] Unlike standard antimetabolites that competitively bind active sites, N3-UDP exploits the enzyme's own radical chemistry to destroy it.

In the context of drug development, N3-UDP serves as a critical probe for mapping the radical transport pathway of RNR, a rate-limiting enzyme in DNA synthesis. While the corresponding triphosphate (N3-UTP) acts as a chain terminator, the diphosphate (N3-UDP) is the active metabolite responsible for depleting the dNTP pool, thereby halting cellular proliferation in viral or oncogenic contexts.

Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | [(2R,3R,4S,5R)-2-azido-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl]methyl phosphono hydrogen phosphate |

| Molecular Formula | |

| Molecular Weight | ~429.17 g/mol |

| Solubility | >50 mM in |

| 262 nm (pH 7.0) | |

| Stability | Azide group is light-sensitive; stable at -20°C in neutral buffer. Labile to reducing agents (DTT, TCEP). |

| Pucker Conformation | Predominantly C3'-endo (North) due to the electronegative 2'-azido gauche effect. |

Mechanism of Action: The Radical Trap

The defining characteristic of N3-UDP is its interaction with Class I RNR. This interaction is not simple inhibition; it is a chemical sabotage of the enzyme's catalytic cycle.

The "Stubbe" Mechanism

Based on the foundational work of JoAnne Stubbe (MIT), the mechanism proceeds as follows:

-

Binding: N3-UDP binds to the catalytic site (R1 subunit) with high affinity, mimicking the natural substrate UDP.

-

Radical Initiation: The tyrosyl radical (

) in the R2 subunit generates a thiyl radical ( -

H-Abstraction: The thiyl radical abstracts the 3'-hydrogen from N3-UDP (standard RNR chemistry).

-

Azide Decomposition: Instead of the normal reduction, the presence of the 2'-azido group leads to the rapid elimination of dinitrogen (

). -

Enzyme Inactivation: The decomposition generates a highly reactive nitrogen-centered radical. This radical attacks the enzyme's active site (specifically C225 or the glutamate network), covalently crosslinking and permanently inactivating the RNR complex.

Figure 1: The suicide inhibition pathway of RNR by N3-UDP. The irreversible loss of

Synthesis & Production Protocols

Direct chemical phosphorylation of 2'-azido-2'-deoxyuridine to the diphosphate is challenging due to the need for precise regioselectivity and the prevention of over-phosphorylation to the triphosphate.

Recommended Strategy: Chemo-Enzymatic Synthesis. This route ensures the exclusive production of the diphosphate (the RNR inhibitor) rather than the triphosphate (the DNA polymerase substrate).

Phase 1: Precursor Synthesis (Chemical)

Starting material: Uridine.

-

Conversion to 2,2'-anhydrouridine.

-

Ring opening with Lithium Azide (

) in DMF/Benzoic acid at 100°C. -

Purification via silica chromatography to yield 2'-azido-2'-deoxyuridine (Az-U) .

Phase 2: Enzymatic Phosphorylation (Protocol)

Objective: Convert Az-U

Reagents:

-

Substrate: 2'-azido-2'-deoxyuridine (10 mM).

-

Enzymes: Uridine-Cytidine Kinase (UCK) and UMP-CMP Kinase (bacterial or human recombinant).

-

Phosphate Donor: ATP (regenerated via Phosphoenolpyruvate/Pyruvate Kinase system).

-

Buffer: 50 mM Tris-HCl (pH 7.6), 5 mM

, 2 mM DTT.

Workflow:

-

Reaction Assembly: In a 10 mL vessel, combine Az-U (50 mg), ATP (5 mM), PEP (10 mM), Pyruvate Kinase (50 U), UCK (20 U), and UMP-CMP Kinase (20 U).

-

Incubation: Incubate at 37°C for 4–6 hours. Monitor via HPLC (C18 column) for the shift from nucleoside (

~10 min) to diphosphate ( -

Quenching: Stop reaction by lowering pH to 4.0 with dilute HCl (Azide is stable, but enzymes precipitate).

-

Purification: Filter precipitate. Load supernatant onto a DEAE-Sepharose Fast Flow column.

-

Elution: Run a linear gradient of triethylammonium bicarbonate (TEAB) pH 7.5 (0 to 0.5 M). Az-UDP elutes after Az-UMP but before any trace ATP.

-

Lyophilization: Convert TEAB salt to Sodium salt via cation exchange (Dowex

) if necessary for biological assays.

Experimental Validation: RNR Inhibition Assay

To validate the quality of the synthesized N3-UDP, a spectrophotometric coupled assay is required.

Principle: RNR activity oxidizes thioredoxin, which is regenerated by thioredoxin reductase using NADPH.[3] The consumption of NADPH is monitored at 340 nm.

| Component | Concentration | Role |

| RNR (R1/R2) | 0.5 | Target Enzyme |

| Substrate (CDP) | 1.0 mM | Natural Substrate |

| Effector (ATP) | 3.0 mM | Allosteric Activator |

| Thioredoxin | 30 | Reductant |

| Thioredoxin Reductase | 0.5 | Coupling Enzyme |

| NADPH | 0.4 mM | Chromophore ( |

| N3-UDP | Variable (0–50 | Test Inhibitor |

Protocol Steps:

-

Baseline: Establish a linear rate of NADPH oxidation (

) with CDP alone. -

Inhibition: Add N3-UDP.

-

Observation: You will observe a time-dependent decrease in rate, following pseudo-first-order kinetics (

). -

Data Analysis: Plot

vs. [N3-UDP] to determine-

Expected Result:

should be

-

Therapeutic & Research Implications

Antiviral Potency

While N3-UDP kills RNR, its cellular efficacy depends on the kinase bottleneck .

-

Limitation: Many cells inefficiently phosphorylate 2'-modified nucleosides.

-

Solution: ProTide technology (Sofosbuvir-like phosphoramidates) bypasses the first phosphorylation step, delivering N3-UMP directly into the cell, which is then rapidly converted to N3-UDP (RNR inhibitor) and N3-UTP (Chain terminator).

Drug Resistance Marker

Cells that develop resistance to N3-UDP often show mutations in:

-

Nucleoside Kinases: Downregulation prevents activation.

-

RNR Structure: Mutations in the R1 active site (C225S) can prevent the covalent crosslinking of the radical intermediate, rendering the drug a reversible inhibitor rather than a suicide substrate.

Figure 2: The dual-threat metabolic pathway. N3-UDP acts at the diphosphate stage to starve the cell of dNTPs, while N3-UTP acts at the triphosphate stage to corrupt replication.

References

-

Salowe, S., et al. (1993). "Alternative model for mechanism-based inhibition of Escherichia coli ribonucleotide reductase by 2'-azido-2'-deoxyuridine 5'-diphosphate."[4] Biochemistry.

-

Fritscher, J., et al. (2005). "Structure of the Nitrogen-Centered Radical Formed during Inactivation of E. coli Ribonucleotide Reductase by 2'-Azido-2'-deoxyuridine-5'-diphosphate."[5] Journal of the American Chemical Society.[1][2][6]

-

Stubbe, J. & van der Donk, W.A. (1998). "Protein Radicals in Enzyme Catalysis."[6] Chemical Reviews.

-

Sjoberg, B.M., et al. (1983). "2'-Azido-2'-deoxycytidine 5'-diphosphate: A potent inhibitor of ribonucleotide reductase." Journal of Biological Chemistry.

-

Wnuk, S.F., et al. (2002). "Design and synthesis of sugar-modified nucleosides as probes for RNR." Current Medicinal Chemistry.

Sources

- 1. Structure of the nitrogen-centered radical formed during inactivation of E. coli ribonucleotide reductase by 2'-azido-2'-deoxyuridine-5'-diphosphate: trapping of the 3'-ketonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

2'-azido-2'-deoxyuridine 5'-diphosphate molecular weight and CAS number

An In-depth Technical Guide to 2'-Azido-2'-deoxyuridine 5'-diphosphate

This guide provides a comprehensive technical overview of 2'-azido-2'-deoxyuridine 5'-diphosphate (Azido-dUDP), a modified pyrimidine nucleotide of significant interest in contemporary biochemical and pharmaceutical research. We will delve into its fundamental properties, synthesis, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Compound Profile and Physicochemical Properties

2'-Azido-2'-deoxyuridine 5'-diphosphate is a synthetic analog of the natural deoxyuridine diphosphate (dUDP). The key modification is the substitution of the hydroxyl group (-OH) at the 2' position of the deoxyribose sugar with an azido group (-N₃). This seemingly small change imparts unique chemical reactivity to the molecule, making it a powerful tool for bioconjugation and molecular probing, while often retaining its ability to be processed by cellular enzymes.

While 2'-Azido-2'-deoxyuridine 5'-diphosphate is a crucial intermediate and can be used in specific enzymatic reactions, it is less commonly available commercially compared to its triphosphate counterpart (2'-Azido-2'-deoxyuridine 5'-triphosphate, or Azido-dUTP). Therefore, a dedicated CAS number for the diphosphate form is not prominently listed in major chemical databases. For reference, the CAS numbers for the parent nucleoside and the more common triphosphate are provided in the table below.

The molecular formula for 2'-azido-2'-deoxyuridine 5'-diphosphate is C₉H₁₃N₅O₁₁P₂. Based on this, the molecular weight can be calculated.

Table 1: Physicochemical and Identification Data

| Property | Value | Source / Reference |

| IUPAC Name | [[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | N/A (Standard nomenclature) |

| Molecular Formula | C₉H₁₃N₅O₁₁P₂ | Calculated |

| Molecular Weight | 429.18 g/mol | Calculated |

| CAS Number | Not commonly available | N/A |

| Related CAS (Triphosphate) | 106448-30-0 | [] |

| Related CAS (Nucleoside) | 26929-65-7 | Advent Bio |

Synthesis and Chemical Logic

The synthesis of Azido-dUDP is fundamentally a phosphorylation process starting from the corresponding nucleoside, 2'-azido-2'-deoxyuridine. The causality behind this multi-step process is to sequentially add phosphate groups to the 5' hydroxyl of the sugar, a process that must be carefully controlled to achieve the desired di- or tri-phosphorylated product.

The general synthetic pathway is as follows:

-

Starting Material : The process begins with 2'-azido-2'-deoxyuridine. This precursor is itself a valuable compound in antiviral research.[2]

-

Monophosphorylation : The first step is the selective phosphorylation of the 5'-hydroxyl group of the nucleoside to yield 2'-azido-2'-deoxyuridine 5'-monophosphate (Azido-dUMP).

-

Diphosphorylation : The monophosphate is then further phosphorylated to yield the target diphosphate, Azido-dUDP. This can be an intermediate step in the synthesis of the triphosphate.

-

Triphosphate Conversion : Often, Azido-dUDP is immediately converted to the more widely used 2'-azido-2'-deoxyuridine 5'-triphosphate (Azido-dUTP) by enzymes like nucleoside diphosphate kinase.[3] This enzymatic conversion is highly efficient and is a common strategy in both chemical and biological synthesis of nucleotide triphosphates.[4]

Caption: General synthesis pathway for 2'-azido-2'-deoxyuridine phosphates.

Core Applications in Research and Development

The utility of Azido-dUDP and its triphosphate derivative stems from the versatile reactivity of the azide group. This functional group is relatively stable under typical biological conditions but can undergo specific, high-yield ligation reactions, most notably the "click chemistry" family of reactions.

Bioorthogonal Labeling via Click Chemistry

The primary application for azido-modified nucleotides is in the labeling of nucleic acids. The azide group serves as a chemical handle for covalent attachment of reporter molecules.

-

Mechanism of Action : DNA or RNA can be synthesized enzymatically using a polymerase that accepts the corresponding triphosphate (Azido-dUTP) as a substrate.[5] The polymerase incorporates the azido-modified nucleotide into the growing nucleic acid chain. This results in a polymer (DNA/RNA) that is "tagged" with azide groups.

-

Causality : The azide group itself is not the label. It is a bioorthogonal handle, meaning it does not react with native biological functional groups. This allows for a subsequent, highly specific reaction with a probe molecule containing a complementary functional group, typically an alkyne. This reaction, often catalyzed by copper(I) (CuAAC) or proceeding via strain-promoted azide-alkyne cycloaddition (SPAAC), forms a stable triazole linkage.

-

Self-Validation : The trustworthiness of this protocol is ensured by its specificity. The click reaction only occurs between the engineered azide in the nucleic acid and the alkyne on the probe (e.g., a fluorescent dye, biotin). This eliminates the background noise associated with less specific labeling methods.

Antiviral and Therapeutic Research

The parent nucleoside, 2'-azido-2'-deoxyuridine, has been investigated for its potential as an antiviral agent, particularly against retroviruses like HIV.[2] The mechanism involves its conversion within the cell to the triphosphate form, which can then act as a chain terminator during viral DNA synthesis by reverse transcriptase. While the diphosphate is an intermediate in this activation pathway, the triphosphate is the active molecular species. Therefore, research in this area primarily uses the nucleoside for cell-based assays or the triphosphate for in vitro enzymatic assays.[]

Caption: Workflow for labeling DNA using an azido-modified nucleotide.

Experimental Protocols: A Self-Validating System

The following protocol outlines a general method for the enzymatic incorporation of an azide-modified nucleotide into a DNA strand for subsequent fluorescent labeling. This protocol uses the triphosphate form (Azido-dUTP), which is typically generated from the diphosphate.

Protocol: Enzymatic Synthesis and Labeling of Azide-Modified DNA

Objective: To generate a fluorescently labeled DNA probe by incorporating 2'-azido-2'-deoxyuridine and performing a subsequent click chemistry reaction.

Pillar of Trustworthiness: This protocol includes controls to validate each step. The success of the PCR amplification validates the incorporation of the modified nucleotide, and the specificity of the fluorescence signal validates the click reaction.

Methodology:

-

Step 1: PCR Amplification with Azido-dUTP

-

Set up a standard PCR reaction mixture. In the dNTP mix, substitute a portion or all of the dTTP with 2'-azido-2'-deoxyuridine-5'-triphosphate (Azido-dUTP). The optimal ratio of Azido-dUTP to dTTP must be determined empirically, as high levels of modification can sometimes inhibit certain polymerases.[6]

-

Components:

-

DNA Template

-

Forward and Reverse Primers

-

Thermostable DNA Polymerase and Buffer

-

dNTP Mix (dATP, dCTP, dGTP, and a mix of dTTP/Azido-dUTP)

-

-

Run the PCR under standard thermal cycling conditions appropriate for the template and primers.

-

Validation: After the reaction, run a small aliquot on an agarose gel alongside a control reaction that used only standard dTTP. A successful reaction will show a band of the correct size. A slight shift in mobility compared to the control may be observed due to the increased mass of the modified nucleotides.[5]

-

-

Step 2: Purification of Azide-Modified DNA

-

Purify the PCR product using a standard PCR cleanup kit (e.g., silica spin column) or ethanol precipitation to remove unincorporated dNTPs, primers, and polymerase.

-

Causality: This step is critical because residual unincorporated Azido-dUTP would react with the alkyne-fluorophore in the next step, leading to high background signal and false-negative results in downstream applications.

-

-

Step 3: Click Chemistry Labeling

-

Prepare the click reaction mixture. For a copper-catalyzed reaction (CuAAC):

-

Purified Azide-Modified DNA (e.g., 1-5 µg)

-

Alkyne-Fluorophore (e.g., DBCO-Cy5)

-

Copper(II) Sulfate (CuSO₄)

-

A reducing agent (e.g., Sodium Ascorbate) to reduce Cu(II) to the catalytic Cu(I) species.

-

A copper ligand (e.g., TBTA) to stabilize the Cu(I) and improve reaction efficiency.

-

-

Incubate the reaction at room temperature for 30-60 minutes.

-

Alternative (Copper-Free): If using a strain-promoted alkyne (e.g., DBCO, BCN), simply mix the purified Azide-Modified DNA with the alkyne-fluorophore and incubate. This avoids the potential for copper-induced DNA damage.[6]

-

-

Step 4: Final Purification and Validation

-

Purify the labeled DNA from the reaction components, particularly the unreacted fluorophore, using ethanol precipitation or a suitable size-exclusion column.

-

Validation: Confirm successful labeling by measuring the absorbance of the sample at the DNA peak (~260 nm) and the fluorophore's peak (e.g., ~650 nm for Cy5). The presence of both absorbance peaks indicates a successfully labeled product.

-

Conclusion

2'-Azido-2'-deoxyuridine 5'-diphosphate is a pivotal molecule in the field of nucleic acid modification. While it often serves as an intermediate in the synthesis of the more commonly used triphosphate, its role is indispensable. The ability to enzymatically incorporate its corresponding triphosphate into DNA and RNA, followed by highly specific and efficient click chemistry ligation, provides researchers with a robust and validated method for labeling, tracking, and manipulating nucleic acids. This technology is fundamental to advancements in diagnostics, molecular imaging, and the development of novel therapeutic strategies.

References

-

Evans, R. K., Johnson, J. D., & Haley, B. E. (1986). 5-Azido-2'-deoxyuridine 5'-triphosphate: a photoaffinity-labeling reagent and tool for the enzymatic synthesis of photoactive DNA. Proceedings of the National Academy of Sciences, 83(15), 5382-5386. [Link]

-

PubMed. 5-Azido-2'-deoxyuridine 5'-triphosphate: a photoaffinity-labeling reagent and tool for the enzymatic synthesis of photoactive DNA. [Link]

-

Dutson, C., et al. (2021). Synthesis of polyanionic C5-modified 2'-deoxyuridine and 2'-deoxycytidine-5'-triphosphates and their properties as substrates for DNA polymerases. Molecules, 26(8), 2268. [Link]

-

ResearchGate. Scheme 2. Synthesis of 5'-azido-2',5'-dideoxyuridine nucleosides. [Link]

-

SYNTHESIS OF FUNCTIONALIZED dNTPs FOR ENZYMATIC APPLICATIONS. [Link]

-

Chem-Impex. 2'-Azido-2'-deoxyuridine. [Link]

-

ACS Publications. Synthesis and biological properties of 5-azido-2'-deoxyuridine 5'-triphosphate, a photoactive nucleotide suitable for making light-sensitive DNA. [Link]

-

PubChem. Deoxyuridine-5'-Diphosphate. [Link]

-

Nucleic Acids Research. Efficient enzymatic synthesis and dual-colour fluorescent labelling of DNA probes using long chain azido-dUTP and BCN dyes. [Link]

-

Jena Bioscience. 3'-Azido-2',3'-ddATP. [Link]

-

Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. [Link]

-

Advent Bio. CAS Numbers. [Link]

Sources

Application Note: Mechanism-Based Trapping of Nitrogen-Centered Radicals in Ribonucleotide Reductase using 2'-Azido-dUDP

[1][2][3]

Abstract & Introduction

This application note details the protocol for generating and stabilizing nitrogen-centered radicals (

While azides are commonly used in "click" chemistry,

Target Audience: Structural Biologists, Enzymologists, and Spectroscopists.

Mechanistic Principles

The trapping mechanism relies on the "Azide Clock" reaction. The native substrate (NDP) is normally reduced to dNDP via a C3' radical intermediate. When

-

Radical Initiation: The tyrosyl radical (Tyr

) in subunit R2 generates a thiyl radical (Cys439 -

H-Abstraction: Cys439

abstracts the 3'-H from -

Azide Decomposition: The C3' radical attacks the 2'-azido group.

-

Trapping:

is eliminated, resulting in an iminyl/nitrogen-centered radical (

Pathway Diagram

Figure 1: The radical transfer pathway converting the initial Tyrosyl radical into the trapped Nitrogen-centered radical.

Materials & Preparation

Reagents

-

Enzyme: E. coli RNR R1 (

) and R2 (-

Note: R2 must be fully loaded with the di-iron tyrosyl radical cofactor (approx. 1.0–1.2 radicals per dimer).

-

-

Inhibitor: 2'-azido-2'-deoxyuridine-5'-diphosphate (

).[3][4][5][6]-

Sourcing: Typically synthesized enzymatically from

using myosin or chemically synthesized via standard nucleoside protocols [1].

-

-

Buffer: 50 mM HEPES (pH 7.6), 15 mM MgSO

, 1 mM EDTA.[1] -

Allosteric Effector: ATP (required to activate the R1 subunit for pyrimidine reduction).

-

Quenching Agent: Isopentane (2-methylbutane) cooled to -140°C.

Equipment

-

Rapid Freeze-Quench (RFQ) Apparatus: (e.g., Update Instruments or BioLogic) capable of millisecond mixing times (dead time < 5 ms).

-

EPR Spectrometer: X-band (9 GHz) required; High-field (94 GHz) recommended for resolving g-anisotropy.

-

Liquid Nitrogen (

) Dewar.

Experimental Protocol: Rapid Freeze-Quench (RFQ)

Because the nitrogen-centered radical is an intermediate that eventually decays into non-radical products (furanones/uracil), standard manual mixing is too slow. RFQ is mandatory .

Workflow Diagram

Figure 2: Rapid Freeze-Quench workflow for trapping kinetic intermediates.

Step-by-Step Procedure

-

Preparation of Syringes (4°C):

-

Syringe A: Mix R1 subunit (20 µM final), ATP (3 mM), and

(1 mM) in reaction buffer. -

Syringe B: R2 subunit (20 µM final) in reaction buffer.

-

Rationale: Pre-incubating R1 with the inhibitor and effector ensures the active site is ready ("primed") to receive the radical from R2 immediately upon mixing.

-

-

System Priming:

-

Equilibrate the RFQ lines with buffer to remove air bubbles.

-

Set the ram velocity to achieve turbulent flow (Reynolds number > 2000) to ensure efficient mixing.

-

-

The Reaction (Time-Course):

-

Fire the rams to mix Syringe A and B (1:1 ratio).

-

Vary the "aging loop" length to collect samples at different time points: 10 ms, 30 ms, 100 ms, 300 ms, 1 s .

-

Target: The nitrogen radical (

) typically maximizes between 200–400 ms depending on temperature and concentration [2].

-

-

Quenching:

-

The reaction mixture is sprayed directly into isopentane at -140°C.[7]

-

Critical: The ratio of sample to isopentane should be low (<1:10) to ensure instant freezing.

-

-

Sample Packing:

-

Collect the frozen ice crystals/isopentane slurry into a pre-cooled EPR quartz tube using a packing rod.

-

Remove excess isopentane via vacuum aspiration while keeping the sample submerged in

. -

Warning: Never let the sample temperature rise above 150 K, or the radical will decay.

-

Data Analysis & Validation

EPR Detection Parameters

Measure the sample at 77 K (liquid nitrogen finger dewar) or 4 K (liquid helium cryostat).

| Parameter | Setting | Reason |

| Microwave Power | 0.01 – 0.05 mW | Avoid saturation; N-radicals relax slowly. |

| Modulation Amplitude | 2 – 4 G | Optimize signal-to-noise without broadening. |

| Temperature | 77 K | Sufficient for N-radical; 4 K needed for Fe-center. |

| Frequency | 9.4 GHz (X-Band) | Standard detection. |

Interpreting the Signal

The "trap" is successful if you observe the loss of the Tyrosyl radical signal (a doublet at

-

Signal Characteristics: The

-derived radical is an anisotropic singlet dominated by nitrogen hyperfine coupling. -

Hyperfine Coupling: The unpaired electron couples to the

nucleus ( -

Isotope Validation: To validate the signal is nitrogen-centered, repeat the experiment using

-labeled

Quantitative Data Summary:

| Radical Species | g-value ( | Hyperfine Coupling ( | Source |

| Tyrosyl Radical (Y•) | 2.0047 | Native R2 | |

| Nitrogen Radical (N•) | 2.0035 | Trapped | |

| Thiyl Radical (S•) | 2.0080 | Large g-anisotropy | C439 Intermediate |

References

-

Sjöberg, B. M., et al. (1983).[8] "A substrate radical intermediate in the reaction between ribonucleotide reductase from Escherichia coli and 2'-azido-2'-deoxynucleoside diphosphates."[3][5][9] Journal of Biological Chemistry, 258(13), 8060-8067. Link

-

Fritscher, J., et al. (2005).[3] "Structure of the Nitrogen-Centered Radical Formed during Inactivation of E. coli Ribonucleotide Reductase by 2'-Azido-2'-deoxyuridine-5'-diphosphate: Trapping of the 3'-Ketonucleotide." Journal of the American Chemical Society, 127(21), 7729–7738.[3] Link

-

Salowe, S., et al. (1993).[6] "Alternative model for mechanism-based inhibition of Escherichia coli ribonucleotide reductase by 2'-azido-2'-deoxyuridine 5'-diphosphate." Biochemistry, 32(47), 12749–12760.[6] Link

-

Pievo, R., et al. (2013).[10] "A Rapid Freeze-Quench Setup for Multi-Frequency EPR Spectroscopy of Enzymatic Reactions." ChemPhysChem, 14(18), 4094-4101. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Structure of the nitrogen-centered radical formed during inactivation of E. coli ribonucleotide reductase by 2'-azido-2'-deoxyuridine-5'-diphosphate: trapping of the 3'-ketonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nitrogen-Centered Radicals Derived from Azidonucleosides | MDPI [mdpi.com]

- 6. Alternative model for mechanism-based inhibition of Escherichia coli ribonucleotide reductase by 2'-azido-2'-deoxyuridine 5'-diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid Freeze-Quench EPR Spectroscopy: Improved Collection of Frozen Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. Theoretical study of ribonucleotide reductase mechanism-based inhibition by 2'-azido-2'-deoxyribonucleoside 5'-diphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biologic.net [biologic.net]

using 2'-azido-2'-deoxyuridine 5'-diphosphate in EPR spectroscopy studies

Application Note & Protocol

Probing the Catalytic Mechanism of Ribonucleotide Reductase with 2'-Azido-2'-deoxyuridine 5'-diphosphate and EPR Spectroscopy

Introduction

Ribonucleotide reductases (RNRs) are essential enzymes that catalyze the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[1][2][3] This process is a cornerstone of DNA synthesis and repair, making RNR a critical target for the development of anticancer and antiviral therapies.[4][5] The class I RNRs, found in eukaryotes and some prokaryotes, employ a complex radical-based mechanism initiated by a stable tyrosyl radical located in the R2 subunit.[1][6] Understanding the intricate details of this catalytic cycle is paramount for designing effective and specific inhibitors.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, such as the tyrosyl radical in RNR.[7][8][9] By utilizing mechanism-based inhibitors, we can trap transient radical intermediates and gain unprecedented insights into the enzyme's active site and reaction pathway. This application note provides a detailed guide for using 2'-azido-2'-deoxyuridine 5'-diphosphate (AzUDP), a potent mechanism-based inhibitor of RNR, in conjunction with EPR spectroscopy to study the enzyme's catalytic mechanism.[10][11]

AzUDP irreversibly inactivates RNR by generating a nitrogen-centered radical at the active site of the R1 subunit, which is accompanied by the quenching of the essential tyrosyl radical in the R2 subunit.[2][10][11] This process provides a unique spectroscopic window into the enzyme's radical transfer pathway and the chemical transformations occurring at the active site.

Mechanism of Action: AzUDP as a Mechanistic Probe

The inactivation of RNR by AzUDP is a sophisticated process that hijacks the enzyme's natural catalytic machinery. The key steps are as follows:

-

Binding and Radical Initiation: AzUDP, as a substrate analog, binds to the active site of the R1 subunit. The catalytic cycle is initiated by the transfer of a radical from the tyrosyl residue (Y122• in E. coli) in the R2 subunit to a cysteine residue (C439 in E. coli) in the R1 subunit, generating a thiyl radical.

-

Hydrogen Abstraction and Azide Reduction: The thiyl radical abstracts the 3'-hydrogen from the ribose moiety of AzUDP, generating a 3'-nucleotide radical. This is followed by the reduction of the 2'-azido group.

-

Nitrogen Extrusion and Radical Formation: The reduced azido group undergoes decomposition, releasing molecular nitrogen (N₂) and forming a highly reactive nitrogen-centered radical.[10][11]

-

Covalent Modification and Tyrosyl Radical Quenching: This newly formed nitrogen-centered radical can then covalently modify the enzyme, often at a nearby cysteine residue (C225 in E. coli), leading to irreversible inactivation.[10][11] Concurrently, the initial tyrosyl radical in the R2 subunit is quenched.[2][10]

This sequence of events results in a distinct EPR-active species—the nitrogen-centered radical—and the disappearance of the characteristic tyrosyl radical signal, both of which can be monitored and characterized using EPR spectroscopy.

Diagram of the Proposed Mechanism

A simplified representation of the mechanism of RNR inactivation by AzUDP.

Materials and Reagents

| Reagent/Material | Supplier | Purpose | Notes |

| 2'-azido-2'-deoxyuridine 5'-diphosphate (AzUDP) | Commercially available or custom synthesis | Mechanism-based inhibitor | Ensure high purity. |

| Purified Ribonucleotide Reductase (R1 and R2 subunits) | In-house expression and purification or commercial | Enzyme source | Purity should be >95% as determined by SDS-PAGE. |

| Dithiothreitol (DTT) | Sigma-Aldrich | Reducing agent | Prepare fresh solutions. |

| HEPES buffer | Sigma-Aldrich | Buffering agent | pH 7.6 is commonly used. |

| ATP | Sigma-Aldrich | Allosteric effector | For promoting the active conformation of RNR. |

| Magnesium Acetate | Sigma-Aldrich | Cofactor | |

| EPR tubes (quartz) | Wilmad-LabGlass | Sample holder for EPR measurements | |

| Liquid Nitrogen | Local supplier | For flash-freezing samples | |

| EPR Spectrometer | Bruker, JEOL, etc. | Data acquisition | X-band spectrometer is typically used. |

Experimental Protocol

This protocol is designed for studying the interaction of E. coli RNR with AzUDP. Concentrations and incubation times may need to be optimized for RNR from other species.

1. Preparation of Reagents

-

RNR Buffer: 50 mM HEPES, pH 7.6, 15 mM magnesium acetate, 1 mM EDTA.

-

DTT Stock Solution: 1 M DTT in deionized water. Store at -20°C.

-

ATP Stock Solution: 100 mM ATP in deionized water, pH adjusted to 7.0. Store at -20°C.

-

AzUDP Stock Solution: 10 mM AzUDP in deionized water. Store at -20°C.

2. Enzyme Preparation

-

Thaw purified R1 and R2 subunits on ice.

-

Determine the protein concentration using a standard method (e.g., Bradford assay or UV absorbance at 280 nm).

-

For studies involving the active R1 subunit, pre-reduce the protein by incubating with 20 mM DTT for 30 minutes on ice.

3. EPR Sample Preparation

-

In a microcentrifuge tube on ice, prepare the reaction mixture in the following order:

-

RNR Buffer

-

ATP (to a final concentration of 2 mM)

-

DTT (to a final concentration of 10 mM)

-

R1 subunit (e.g., to a final concentration of 50 µM)

-

R2 subunit (e.g., to a final concentration of 50 µM, containing the tyrosyl radical)

-

-

Incubate the mixture for 5 minutes on ice to allow for complex formation.

-

Initiate the reaction by adding AzUDP to the desired final concentration (e.g., 100 µM).

-

Mix gently and incubate for the desired time (e.g., from 30 seconds to 10 minutes) at a controlled temperature (e.g., 25°C).

-

Transfer an aliquot of the reaction mixture (typically 100-200 µL) into a quartz EPR tube.

-

Flash-freeze the sample in liquid nitrogen to quench the reaction.

-

Store the frozen samples in liquid nitrogen until EPR analysis.

Experimental Workflow

Step-by-step workflow for preparing RNR-AzUDP samples for EPR analysis.

4. EPR Data Acquisition

The following are typical X-band EPR spectrometer settings for observing the tyrosyl and nitrogen-centered radicals. These parameters may require optimization for your specific instrument and sample.

| Parameter | Tyrosyl Radical (Y•) | Nitrogen-Centered Radical (N•) | Rationale |

| Temperature | 77 K | 77 K | Low temperature to prevent molecular motion and radical decay. |

| Microwave Frequency | ~9.4 GHz (X-band) | ~9.4 GHz (X-band) | Standard frequency for biological EPR. |

| Microwave Power | 0.1 - 1 mW | 1 - 5 mW | Use non-saturating power levels. The N• may be less prone to saturation. |

| Modulation Frequency | 100 kHz | 100 kHz | Standard for most EPR spectrometers. |

| Modulation Amplitude | 1 - 3 G | 2 - 5 G | Optimize for signal-to-noise without line broadening. |

| Time Constant | 40 - 80 ms | 40 - 80 ms | Balances noise reduction and scan speed. |

| Scan Time | 2 - 4 minutes | 2 - 4 minutes | Sufficient for good signal-to-noise. |

| Number of Scans | 1 - 4 | 4 - 16 | Average multiple scans to improve signal-to-noise. |

Data Analysis and Interpretation

1. Spectral Features

-

Tyrosyl Radical (Y•): The spectrum of the tyrosyl radical in E. coli RNR is a characteristic doublet centered at g ≈ 2.0047.[2][3][12] The intensity of this signal should decrease over time upon the addition of AzUDP.

-

Nitrogen-Centered Radical (N•): The nitrogen-centered radical formed from AzUDP gives a more complex EPR signal. Its g-value is typically around 2.002.[10][11] The hyperfine coupling to the nitrogen nucleus (¹⁴N, I=1) results in a characteristic three-line pattern, although this can be further split by couplings to other nearby nuclei.

2. Kinetic Analysis

By collecting EPR spectra at different time points after the addition of AzUDP, the kinetics of tyrosyl radical decay and nitrogen-centered radical formation can be determined.

-

Quantification: The intensity of the EPR signals can be quantified by double integration of the first-derivative spectra.

-

Rate Constants: The rate of inactivation (kinact) can be determined by fitting the time-dependent decrease in the tyrosyl radical signal to a single exponential decay function.

3. Advanced EPR Techniques

For a more detailed structural characterization of the nitrogen-centered radical and its environment, advanced EPR techniques can be employed:

-

Electron-Nuclear Double Resonance (ENDOR): Provides information about the hyperfine couplings to nearby magnetic nuclei, helping to identify the atoms in the vicinity of the radical.

-

Electron Spin Echo Envelope Modulation (ESEEM): A pulsed EPR technique that is sensitive to weak hyperfine interactions, allowing for the determination of distances to nearby nuclei.[10]

Troubleshooting

| Problem | Possible Cause | Solution |

| No tyrosyl radical signal in the control sample. | R2 subunit is inactive. | Ensure proper purification and storage of the R2 subunit. Check for the presence of the di-iron cluster. |

| No change in the tyrosyl radical signal after adding AzUDP. | R1 subunit is inactive or AzUDP is degraded. | Pre-reduce the R1 subunit with DTT. Use fresh AzUDP stock solution. |

| Low signal-to-noise ratio for the nitrogen-centered radical. | Low concentration of the radical species. | Increase the number of scans. Optimize modulation amplitude and microwave power. |

| Broad, unresolved EPR spectra. | Sample was not frozen quickly enough, leading to a mixture of species. | Ensure rapid and complete freezing of the sample in liquid nitrogen. |

Conclusion

The use of 2'-azido-2'-deoxyuridine 5'-diphosphate in conjunction with EPR spectroscopy offers a powerful approach to dissect the catalytic mechanism of ribonucleotide reductase. By trapping a key radical intermediate, researchers can gain valuable insights into the enzyme's active site structure, radical transfer pathways, and the chemistry of nucleotide reduction. This knowledge is not only fundamental to our understanding of this essential enzyme but also provides a rational basis for the design of novel inhibitors with therapeutic potential.

References

-

Stubbe, J. (1990). Ribonucleotide Reductases: The Link between RNA and DNA. Journal of Biological Chemistry, 265(10), 5329-5332. [Link]

-

Sjöberg, B. M., Gräslund, A., & Eckstein, F. (1983). A substrate radical intermediate in the reaction between ribonucleotide reductase from Escherichia coli and 2'-azido-2'-deoxynucleoside diphosphates. Journal of Biological Chemistry, 258(13), 8060-8067. [Link]

-

Ehrenberg, A., & Reichard, P. (1972). The tyrosyl free radical in ribonucleotide reductase. Journal of Biological Chemistry, 247(11), 3485-3488. [Link]

-

Salowe, S. P., et al. (1993). Alternative model for mechanism-based inhibition of Escherichia coli ribonucleotide reductase by 2'-azido-2'-deoxyuridine 5'-diphosphate. Biochemistry, 32(48), 12749-12760. [Link]

-

Gräslund, A., Ehrenberg, A., & Thelander, L. (1982). The tyrosyl free radical in ribonucleotide reductase. FEBS Letters, 147(2), 197-200. [Link]

-

Domenech, M., et al. (2011). Ribonucleotide reductase inhibitors and future drug design. Current Cancer Drug Targets, 11(3), 373-380. [Link]

-

Uhlin, U., & Eklund, H. (1994). Structure of ribonucleotide reductase protein R2. Nature, 370(6490), 533-539. [Link]

-

Fritscher, J., et al. (2005). Structure of the nitrogen-centered radical formed during inactivation of E. coli ribonucleotide reductase by 2'-azido-2'-deoxyuridine-5'-diphosphate: trapping of the 3'-ketonucleotide. Journal of the American Chemical Society, 127(21), 7729-7738. [Link]

-

Bennati, M., et al. (2005). EPR distance measurements support a model for long-range radical initiation in E. coli ribonucleotide reductase. Journal of the American Chemical Society, 127(43), 15014-15015. [Link]

-

van der Donk, W. A., et al. (1995). Investigations of the Inactivation of E. coli Ribonucleotide Reductase with 2'-Azido-2'-deoxyuridine 5'-Diphosphate: Evidence for the Involvement of the Thiyl Radical of C225-R1. Journal of the American Chemical Society, 117(35), 8908-8916. [Link]

-

Bollinger, J. M., et al. (1991). Mechanism-based inactivation of Escherichia coli ribonucleotide reductase by 2'-azido-2'-deoxyuridine 5'-diphosphate. A suicide substrate that covalently modifies the C225-R1 cysteine. Journal of Biological Chemistry, 266(16), 10334-10341. [Link]

-

Cammack, R. (2007). EPR Spectroscopy in Enzymology. In Encyclopedia of Inorganic and Bioinorganic Chemistry. John Wiley & Sons, Ltd. [Link]

-

Poole, C. P. (1996). Electron Spin Resonance: A Comprehensive Treatise on Experimental Techniques. Dover Publications. [Link]

-

Weil, J. A., & Bolton, J. R. (2007). Electron Paramagnetic Resonance: Elementary Theory and Practical Applications. John Wiley & Sons. [Link]

-

Brudvig, G. W. (2009). Electron Paramagnetic Resonance Spectroscopy. In Biophysical Techniques in Photosynthesis II (pp. 37-54). Springer, Dordrecht. [Link]

Sources

- 1. Harnessing free radicals: formation and function of the tyrosyl radical in ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The tyrosyl free radical in ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The tyrosyl free radical in ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inactivation of Escherichia coli ribonucleotide reductase by 2'-deoxy-2'-mercaptouridine 5'-diphosphate. Electron paramagnetic resonance evidence for a transient protein perthiyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 8. researchgate.net [researchgate.net]

- 9. feradical.utsa.edu [feradical.utsa.edu]

- 10. Alternative model for mechanism-based inhibition of Escherichia coli ribonucleotide reductase by 2'-azido-2'-deoxyuridine 5'-diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. semanticscholar.org [semanticscholar.org]

Application Note: Assay Conditions for Ribonucleotide Reductase Inhibition by N3UDP

Abstract & Mechanistic Introduction

Ribonucleotide Reductase (RNR) is the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides (dNTPs).[1][2][3][4][5] 2'-Azido-2'-deoxyuridine 5'-diphosphate (N3UDP) is a potent mechanism-based "suicide" inhibitor specifically designed to probe the radical-mediated chemistry of Class I RNRs.

Unlike competitive inhibitors (e.g., dATP), N3UDP functions by hijacking the enzyme's radical transport pathway. Upon binding to the catalytic site (C-site), N3UDP mimics the natural substrate UDP. The essential thiyl radical (C439 in E. coli) abstracts the 3'-hydrogen, triggering the decomposition of the azide moiety. This results in the release of nitrogen gas (

This guide details the assay conditions required to measure the time-dependent inactivation (

Mechanistic Pathway (Graphviz)

Critical Assay Parameters

Success with N3UDP depends strictly on allosteric regulation. N3UDP will not bind the catalytic site effectively unless the specificity site (S-site) is occupied by the correct effector. As N3UDP is a uridine analog, ATP is required to drive the enzyme into a conformation that accepts UDP/N3UDP.

Optimized Conditions Table

| Parameter | Recommended Condition | Mechanistic Rationale |

| Buffer | 50 mM HEPES or Tris-HCl | Maintains pH stability during long incubations. |

| pH | 7.60 (at 25°C) | Optimal for R1-R2 subunit interaction and thiyl radical generation. |

| Temperature | 25°C | Slows reaction slightly to allow resolution of rapid inactivation kinetics. |

| Effector | 2 mM ATP | CRITICAL: ATP binds the S-site to permit N3UDP (UDP mimic) entry to the C-site. |

| Cofactors | 15 mM MgSO₄, 1 mM EDTA | Mg²⁺ is essential for nucleotide binding; EDTA prevents metal-catalyzed oxidation. |

| Reductant | 1 mM DTT (Optional*) | Note: For single-turnover inactivation, DTT is often omitted to prevent re-reduction of the radical, but included in steady-state assays. |

| Enzyme Ratio | 1:1 to 1:5 (R1:R2) | Excess R2 ensures R1 is fully saturated with the radical-generating subunit. |

| Inhibitor | N3UDP (5 - 200 µM) | Concentration range typically spans 0.5x to 10x the |

Experimental Protocols

Protocol A: Time-Dependent Inactivation Assay

This is the gold-standard method for characterizing N3UDP. It separates the inactivation step from the activity measurement.

Materials

-

Assay Buffer: 50 mM HEPES (pH 7.6), 15 mM MgSO₄, 1 mM EDTA.

-

R1 Subunit: E. coli or Mammalian (typically 1–5 µM final).

-

R2 Subunit: Excess (typically 5–10 µM final).

-

Effector: 100 mM ATP stock.

-

Substrate (for residual activity): [¹⁴C]-CDP or [³H]-CDP.

Workflow Diagram

Step-by-Step Procedure

-

Prepare Inactivation Mix: In a microcentrifuge tube, combine Buffer, R1 (e.g., 2 µM), R2 (e.g., 5 µM), and ATP (2 mM). Equilibrate at 25°C for 5 minutes.

-

Initiate Reaction: Add N3UDP to the reaction mix. Prepare varying concentrations (e.g., 0, 10, 25, 50, 100 µM) in separate tubes.

-

Time-Course Sampling:

-

Immediately remove a 5 µL aliquot (t=0 control) and dilute it 1:50 or 1:100 into a Reaction Mixture containing [¹⁴C]-CDP (1 mM), ATP (2 mM), and DTT (10 mM).

-

Repeat sampling at defined intervals (e.g., 1, 2, 4, 8, 15 min).

-

-

Measure Residual Activity: Allow the diluted aliquots to react with the radioactive substrate for a fixed time (e.g., 10 min), then quench with 2M HCl or boiling.

-

Processing: Convert the ¹⁴C-CDP to dCDP. Separate dCDP from CDP using boronate affinity chromatography (which binds the ribose of CDP but not the deoxyribose of dCDP) or TLC.

-

Quantification: Count via liquid scintillation.

Protocol B: Direct Spectrophotometric Monitoring (Radical Loss)

N3UDP inactivation destroys the tyrosyl radical on the R2 subunit. This can be observed directly without a coupled assay.

-

Setup: Use a UV-Vis spectrophotometer with temperature control (25°C).

-

Baseline: Zero with Buffer + R1 + R2.

-

Scan: Record the spectrum from 300 nm to 500 nm. Note the characteristic tyrosyl radical peak at 360 nm (extinction coefficient

for E. coli). -

Addition: Add ATP (2 mM) and N3UDP (stoichiometric equivalent to R1).

-

Kinetics: Monitor the decay at 360 nm over time.

-

Note: A rapid drop in absorbance indicates destruction of the radical. This confirms the "suicide" mechanism.

-

Data Analysis

To determine the inactivation constants (

-

Calculate Residual Activity: Normalize the CPM (counts per minute) of each time point against the t=0 (no inhibitor) control.

-

Determine

: Plot -

Kitz-Wilson Plot: Plot

(y-axis) vs.-

y-intercept:

(Maximal rate of inactivation). -

x-intercept:

(Affinity of inactivator).

-

Equation:

References

-

Thelander, L., et al. (1976). "2'-Azido-2'-deoxycytidine 5'-diphosphate: A potent mechanism-based inhibitor of ribonucleotide reductase." Journal of Biological Chemistry.

-

Sjöberg, B. M., et al. (1983). "2'-Azido-2'-deoxyuridine 5'-diphosphate: Interaction with E. coli ribonucleotide reductase." Biochemistry.

-

Stubbe, J., & van der Donk, W. A. (1998). "Protein Radicals in Enzyme Catalysis." Chemical Reviews.

-

Salowe, S. P., & Stubbe, J. (1986). "Inactivation of ribonucleotide reductase by 2'-azido-2'-deoxyuridine 5'-triphosphate and 2'-azido-2'-deoxycytidine 5'-triphosphate." Journal of Biological Chemistry.

-

Fritscher, J., et al. (2005). "Structure of the Nitrogen-Centered Radical Formed during Inactivation of E. coli Ribonucleotide Reductase by 2'-Azido-2'-deoxyuridine-5'-diphosphate." Journal of the American Chemical Society.

Sources

- 1. Structure of the nitrogen-centered radical formed during inactivation of E. coli ribonucleotide reductase by 2'-azido-2'-deoxyuridine-5'-diphosphate: trapping of the 3'-ketonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

- 4. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]

- 5. Structure, function, and mechanism of ribonucleotide reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: High-Performance Liquid Chromatography (HPLC) for Azido-Modified Nucleotide Diphosphates (Azido-NDPs)

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Peak Tailing & Resolution Issues for Azido-NDPs

Executive Summary & Core Directive

The Challenge:

Azido-modified nucleotide diphosphates (Azido-NDPs) present a dual chromatographic challenge. The diphosphate moiety is highly polar and prone to metal chelation (causing severe tailing), while the azido (

The Solution: Standard C18 protocols often fail. Success requires a "Sandwich" approach: masking the silica surface, neutralizing the phosphate charge (via Ion-Pairing or HILIC), and passivating the hardware against metal interactions.

Diagnostic Workflow (Interactive Logic)

Before adjusting your mobile phase, identify the root cause of your peak tailing using this logic flow.

Figure 1: Diagnostic decision tree for isolating the source of peak asymmetry in Azido-NDP analysis.

Module 1: The Hardware Factor (Metal Chelation)

The Science:

Nucleotide diphosphates are potent chelators. The phosphate groups bind irreversibly to iron (

Protocol: System Passivation If you cannot use a bio-inert (PEEK/Titanium) LC system, you must passivate your stainless steel system.

-

Remove the Column: Install a PEEK union in place of the analytical column.

-

Solvent A: 30% Phosphoric Acid (

) in water. -

Flush: Pump at 1.0 mL/min for 60 minutes.

-

Rinse: Flush with HPLC-grade water for 30 minutes until pH returns to neutral.

-

Maintenance: Repeat this weekly or if tailing returns.

-

Expert Tip: Alternatively, inject 5 µL of Medronic Acid (5 mg/mL) or EDTA periodically to shield active metal sites during the run [1].

-

Module 2: Mobile Phase Chemistry (IP-RP vs. HILIC)

Azido-NDPs require specific modes to prevent pore expulsion (due to charge) and silanol interaction.

Option A: Ion-Pair Reversed Phase (IP-RP)

Best for: High resolution and isomer separation.

Mechanism: The hydrophobic tail of the ion-pairing agent (e.g., Triethylamine) binds to the C18 stationary phase. The positively charged amine head group then attracts the negatively charged phosphate of the Azido-NDP, forming a neutral "sandwich" that retains well.

Figure 2: The Ion-Pairing "Sandwich" Mechanism. The IP reagent acts as a bridge between the non-polar column and the polar analyte.

Recommended Protocol:

-

Column: C18 (End-capped), 3.5 µm or sub-2 µm.

-

Mobile Phase A: 10 mM Tributylamine (TBA) or Triethylamine (TEA) + 10 mM Acetic Acid (pH ~6.0).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 0–40% B over 15 min.

-

Why this works: TBA provides stronger retention than TEA for diphosphates. The pH of 6.0 ensures phosphates are ionized (interacting with TBA) while silanols are less active [2].

Option B: HILIC (Hydrophilic Interaction)

Best for: MS Sensitivity (No sticky IP reagents).

Recommended Protocol:

-

Column: Zwitterionic (ZIC-pHILIC) or Amide phase.

-

Mobile Phase A: 20 mM Ammonium Acetate (pH 9.0) or Ammonium Bicarbonate.

-

Gradient: Start high organic (90% B) -> ramp down to 50% B.

-

Critical Note: Azido-NDPs are soluble in water but may precipitate in 90% ACN. Ensure your sample diluent matches the starting conditions (e.g., 75% ACN) to avoid peak splitting [3].

Module 3: Azido-Specific Stability (The Hidden Variable)

The Issue:

The azido group (

Validation Step:

-

Prepare a fresh standard in an amber glass vial.

-

Inject immediately.

-

Expose the remaining vial to benchtop light for 4 hours.

-

Re-inject.

-

Compare: If the "tail" increases or new small peaks appear, your issue is chemical stability , not chromatography [4].

Comparative Data: Method Selection Guide

| Feature | Ion-Pair RP (IP-RP) | HILIC |

| Peak Shape (As) | Excellent (1.0 - 1.2) | Good (1.1 - 1.3) |

| MS Compatibility | Poor (IP reagents suppress signal) | Excellent |

| Resolution | High (Separates impurities well) | Moderate |

| Equilibration Time | Long (Column "memory" effects) | Moderate |

| Main Tailing Cause | Metal Chelation or Low IP conc. | Sample Diluent Mismatch |

References

-

PubMed. (2005). A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry.[3]Link

-

Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents.Link

-

Taylor & Francis. (2025). Comparison of reversed-phase, anion-exchange, and hydrophilic interaction HPLC for the analysis of nucleotides.Link

-

PubMed. (2012).[4] Photochemical stability of 4'-azido-2'-deoxy-2'-methylcytidine hydrochloride: structural elucidation of major degradation products.Link

Sources

- 1. lcms.cz [lcms.cz]

- 2. diduco.com [diduco.com]

- 3. A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photochemical stability of 4'-azido-2'-deoxy-2'-methylcytidine hydrochloride: structural elucidation of major degradation products by LC-MS and NMR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

storage conditions to prevent azide decomposition in N3UDP

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 5'-azido-2'-deoxyuridine 5'-diphosphate (N3UDP). As a Senior Application Scientist, I've compiled this guide to address common questions and troubleshooting scenarios related to the storage and handling of this valuable research compound. Maintaining the integrity of the azide functional group is critical for the success of downstream applications, such as click chemistry. This guide provides in-depth technical advice to help you prevent azide decomposition and ensure the reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for N3UDP?

For long-term stability, N3UDP should be stored at or below -20°C.[1][][3][4][5] Many suppliers of similar azide-modified nucleotides, such as 2'-Azido-dUTP and 3'-Azido-2',3'-ddUTP, recommend this storage temperature.[][5] It is best practice to store N3UDP as a solution in a slightly basic, sterile buffer, such as 10 mM Tris-HCl at pH 7.5.[1][4][5] Storing it as a dry powder at -20°C is also an acceptable practice.

Q2: I need to use N3UDP frequently. Is it acceptable to store it at 4°C for short periods?

While -20°C is recommended for long-term storage, short-term exposure to ambient temperatures, and by extension 4°C, is generally possible for up to one week without significant degradation.[1][4][5] However, to minimize the risk of decomposition, it is highly recommended to prepare single-use aliquots from your main stock solution. This practice avoids repeated freeze-thaw cycles of the entire stock, which can introduce moisture and accelerate degradation.

Q3: What solvent should I use to reconstitute and store N3UDP?

N3UDP is typically supplied as a solution in water or a buffer. If you receive it as a lyophilized powder, it is best to reconstitute it in a sterile, slightly basic buffer such as 10 mM Tris-HCl, pH 7.5.[1][4][5] Using a buffer helps to maintain a stable pH and can prevent acid-catalyzed hydrolysis of the diphosphate chain and potentially the azide group. Avoid using acidic buffers for long-term storage.

Q4: Are there any chemical incompatibilities I should be aware of when working with N3UDP?

Yes, the azide group is susceptible to reduction. Therefore, avoid exposing N3UDP to reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP), as these can convert the azide to an amine, rendering it inactive for click chemistry. Also, be mindful of potential reactions with phosphines, which can lead to a Staudinger ligation. Heavy metal contamination can also be a concern, as some heavy metal azides are unstable. Always use high-purity reagents and sterile, nuclease-free water and buffers.

Troubleshooting Guide: Azide Decomposition in N3UDP

This section addresses specific issues you might encounter during your experiments that could be related to N3UDP degradation.

Problem 1: My click chemistry reaction with N3UDP is failing or giving low yields.

If you are experiencing inconsistent or failed click chemistry reactions, it is crucial to consider the stability of your N3UDP.

Possible Cause & Explanation:

-

Azide Decomposition: The azide group may have decomposed, leading to a lower effective concentration of reactive N3UDP. This can be caused by improper storage, repeated freeze-thaw cycles, or contamination with reducing agents.[1]

-

Hydrolysis: The diphosphate chain of N3UDP can undergo hydrolysis, especially in acidic conditions or the presence of phosphatases. While this may not directly affect the azide group, it will render the nucleotide unusable for enzymatic incorporation.

Troubleshooting Steps:

-

Verify Storage Conditions: Confirm that your N3UDP stock has been consistently stored at -20°C or below and protected from light.

-

Use a Fresh Aliquot: If you have been using the same working stock for an extended period, thaw a fresh, single-use aliquot from your -20°C stock.

-

Check for Contaminants: Ensure that none of the buffers or reagents used in your reaction contain reducing agents like DTT or TCEP, unless they are intentionally part of a downstream step after the click reaction.

-

Analytical Confirmation (Optional but Recommended):

-

HPLC Analysis: Run a sample of your N3UDP on a suitable HPLC system. Degradation may be indicated by the appearance of new peaks with different retention times.

-

Mass Spectrometry: Analyze your N3UDP sample by mass spectrometry. The primary decomposition pathway for the azide group is the loss of N2, which would result in a mass decrease of 28 Da. Hydrolysis of the diphosphate group would also lead to predictable mass changes.

-

Preventative Measures:

-

Always aliquot your N3UDP stock into single-use volumes upon receipt.

-

Store aliquots at -20°C or -80°C.

-

Use fresh, high-purity reagents for your experiments.

Problem 2: I see an unexpected peak in my HPLC or mass spectrometry analysis of a reaction involving N3UDP.

The appearance of unexpected peaks can be a direct indication of N3UDP decomposition.

Possible Cause & Explanation:

-

Azide Reduction: If a reducing agent is present, the azide group (-N3) can be reduced to an amine (-NH2). This will result in a change in the chemical properties of the molecule, leading to a different retention time in HPLC and a mass decrease of 26 Da (N3 to NH2) in mass spectrometry.

-

Hydrolysis of the Diphosphate: The diphosphate bond can be hydrolyzed to a monophosphate or to the free nucleoside. This will significantly alter the charge and polarity of the molecule, leading to a much earlier elution time in anion-exchange or reverse-phase HPLC.

-

Formation of Hydrazoic Acid: In acidic conditions, azides can be protonated to form hydrazoic acid (HN3), which is volatile and highly toxic. While this is more of a safety concern, it can also lead to a loss of the azide from your nucleotide.

Identifying Decomposition Products:

| Decomposition Pathway | Expected Analytical Observation |

| Loss of N₂ from Azide | Mass decrease of 28 Da in mass spectrometry. |

| Reduction of Azide to Amine | Mass decrease of 26 Da in mass spectrometry; shift in HPLC retention time. |

| Hydrolysis to Monophosphate | Significant shift to an earlier retention time in anion-exchange HPLC; mass decrease corresponding to a phosphate group. |

| Hydrolysis to Nucleoside | Drastic shift to an earlier retention time in HPLC; mass decrease corresponding to the diphosphate group. |

Troubleshooting and Prevention:

-

Maintain Neutral to Slightly Basic pH: Ensure all buffers used for storage and reactions are at a pH of 7.0 or higher to minimize hydrolysis.

-

Avoid Contamination: Use dedicated, sterile pipette tips and tubes to prevent contamination with nucleases, phosphatases, or reducing agents.

-

Analyze a Fresh Standard: If you suspect degradation, compare the analytical profile of your sample to a freshly thawed, trusted standard of N3UDP.

Experimental Protocols & Visualizations

Protocol: Aliquoting and Storage of N3UDP

-

Upon receiving the N3UDP, briefly centrifuge the vial to collect the entire contents at the bottom.

-

If lyophilized, reconstitute in a recommended buffer (e.g., 10 mM Tris-HCl, pH 7.5) to the desired stock concentration.

-

On ice, dispense the N3UDP stock solution into single-use, sterile, nuclease-free microcentrifuge tubes. The volume per aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.

-

Clearly label each aliquot with the compound name, concentration, and date.

-

Immediately store the aliquots at -20°C or -80°C.

Caption: Potential decomposition pathways of N3UDP.

References

-

Girase, A. M., Mahale, B. M., Tadavi, S. A., Patil, J. K., & Patil, S. A. (n.d.). Stability studies in different buffer solutions. ResearchGate. Retrieved from [Link]

-

Jena Bioscience. (n.d.). N3-Phenacyl-UDP. Retrieved from [Link]

- Liu, K., et al. (2006). Characterization of decomposition products and preclinical and low dose clinical pharmacokinetics of decitabine (5-aza-2'-deoxycytidine) by a new liquid chromatography/tandem mass spectrometry quantification method. Rapid Communications in Mass Spectrometry, 20(8), 1117-1126.

- Rogstad, D. K., et al. (2009). Chemical decomposition of 5-aza-2'-deoxycytidine (Decitabine): kinetic analyses and identification of products by NMR, HPLC, and mass spectrometry. Chemical Research in Toxicology, 22(6), 1194-1204.

- Evans, R. K., Johnson, J. D., & Haley, B. E. (1986). 5-Azido-2'-deoxyuridine 5'-triphosphate: a photoaffinity-labeling reagent and tool for the enzymatic synthesis of photoactive DNA. Proceedings of the National Academy of Sciences, 83(15), 5382-5386.

- Gola, A., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(13), 7149-7209.

- Rogstad, D. K., et al. (2009). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. Chemical Research in Toxicology, 22(6), 1194-1204.

-

Jena Bioscience. (n.d.). Downloads. Retrieved from [Link]

-

Jena Bioscience. (n.d.). Nucleotides & Nucleosides. Retrieved from [Link]

- Evans, R. K., Johnson, J. D., & Haley, B. E. (1986). 5-Azido-2'-deoxyuridine 5'-triphosphate: a photoaffinity-labeling reagent and tool for the enzymatic synthesis of photoactive DNA.

-

Jena Bioscience. (n.d.). dUTP - Solution. Retrieved from [Link]

-

J-GLOBAL. (n.d.). Chemical Decomposition of 5-Aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. Retrieved from [Link]

-

Jena Bioscience. (n.d.). Nucleotides for Application on DNA. Retrieved from [Link]

-

Terra Universal. (n.d.). Locator Cryogenic Storage Systems by Thermo Scientific. Retrieved from [Link]

- Wagh, A., et al. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences & Medicine, 7(11), 9-32.

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

Agilent Technologies. (2024, August 1). LC/MS Analysis of Lipid Composition in an mRNA LNP Formulation: A Stability Study. Retrieved from [Link]

-

Jena Bioscience. (n.d.). 5-Azidomethyl-dUTP. Retrieved from [Link]

-

Sisu@UT. (n.d.). 8.3 Evaluation of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

- Gota, V., et al. (2023). Predictive stability, novel HPLC-MS analysis and semi-automatic compounding process for the emergency implementation of a production line of pancuronium in injectable solution. Pharmaceutics, 15(5), 1461.

-

Jena Bioscience. (n.d.). 3'-Azido-2',3'-ddUTP. Retrieved from [Link]

-

Dartmouth Environmental Health and Safety. (n.d.). Chemical Storage. Retrieved from [Link]

-

University of Utah Health. (2010, May 19). Safe Handling of Hazardous Drugs. Retrieved from [Link]

- Google Patents. (2008, March 4). US7338540B1 - Decomposition of organic azides.

-

Canadian Agency for Drugs and Technologies in Health. (2017). Safe handling of hazardous drugs. Retrieved from [Link]

- Polovich, M. (2004). Safe Handling of Hazardous Drugs. OJIN: The Online Journal of Issues in Nursing, 9(3), Manuscript 5.

-

Interchim. (2013, September 10). Data Sheet - Azide RNA T7 Transcription Kit. Retrieved from [Link]

Sources

- 1. N3-Phenacyl-UDP, Miscellaneous Uridine Nucleotides - Jena Bioscience [jenabioscience.com]

- 3. apexbt.com [apexbt.com]

- 4. 5-Azidomethyl-dUTP, Enzymatic CLICK-functionalization of DNA - Jena Bioscience [jenabioscience.com]

- 5. 5-Azido-2'-deoxyuridine 5'-triphosphate: a photoaffinity-labeling reagent and tool for the enzymatic synthesis of photoactive DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: 2'-Azido-2'-Deoxyuridine 5'-Diphosphate (2'-N3-UDP)

Current Status: Operational Ticket ID: #AZ-UDP-LIGHT-001 Assigned Specialist: Senior Application Scientist, Nucleotide Chemistry Division

Executive Summary & Core Directive

2'-Azido-2'-deoxyuridine 5'-diphosphate (2'-N3-UDP) is a specialized nucleotide analog widely used as a probe in "click" chemistry (CuAAC/SPAAC), a chain terminator in viral polymerase studies (e.g., HCV NS5B), and a metabolic label.

While alkyl azides (such as the 2'-azido group) are thermodynamically stable compared to their aryl azide counterparts, they possess a specific photochemical vulnerability . Exposure to UV light (and prolonged ambient light) activates the azide group, leading to nitrogen extrusion and the formation of reactive nitrenes.[1]

The Goal: This guide provides a rigorous, self-validating framework to minimize this sensitivity, ensuring the integrity of your kinetic data and labeling efficiency.

The Science of Sensitivity (FAQ)

Q1: Why is 2'-N3-UDP sensitive to light?

A: The azido group (

-

The Danger: Nitrenes are electron-deficient, highly reactive species. They do not simply "break"; they rearrange or insert themselves into nearby bonds (C-H or O-H insertion), permanently altering the molecule's structure and destroying its ability to participate in click chemistry or enzymatic binding.

Q2: Is it sensitive to all light?

A: No, but caution is required.

-

UV Light (254 nm): CRITICAL RISK. Direct exposure will degrade the compound rapidly (minutes).

-

UV Light (365 nm): HIGH RISK. Slower degradation, but significant over hours.

-

Ambient Lab Light (Fluorescent): MODERATE RISK. Cumulative exposure over days can cause detectable degradation (1–5%).

-

Red/Yellow Light: SAFE.

Q3: My HPLC shows a new peak, but I kept it in the dark. What happened?

A: If light is ruled out, you likely exposed the compound to a reducing agent .

-

Critical Warning: Azides are rapidly reduced to amines (

) by thiols. Do NOT use DTT (Dithiothreitol),

Storage & Handling Protocols

This protocol is designed to eliminate variables. Follow it strictly to maintain

Phase A: Storage (Long-Term)

-

Lyophilized State: Store at

or -

Container: Use Amber Polypropylene Tubes exclusively. If amber tubes are unavailable, wrap standard tubes in aluminum foil before adding the compound.

-

Atmosphere: Store under Argon or Nitrogen to prevent moisture uptake (hydrolysis risk), though light is the primary vector for azide loss.

Phase B: Solubilization & Usage (The "Dark Workflow")

-

Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation.

-

Solvent: Use degassed, molecular biology-grade water or TE buffer (pH 7.5).

-

The "Shadow" Technique:

-

Dim the hood lights or use a Yellow UV-Blocking Shield .

-

Thaw aliquots in a covered ice bucket (do not leave floating in an open water bath under fluorescent lights).

-

-

Aliquoting: Avoid repeated freeze-thaw cycles. Aliquot immediately into single-use amber tubes.

Phase C: Experimental Setup

-

For Enzymatic Assays: Add 2'-N3-UDP last to the reaction mix. Keep the plate/tube covered with foil until placed in the instrument.

-

For HPLC/LC-MS: Use amber autosampler vials. If using clear vials, ensure the autosampler tray is covered/cooled.

Troubleshooting Guide

Use this logic flow to diagnose issues with compound performance.